The compound is derived from the modification of natural nucleosides, particularly through the introduction of a cyano group at the 2' position of the deoxyribose sugar. It is categorized under antimetabolites, which are compounds that resemble naturally occurring substances but disrupt metabolic processes, particularly in rapidly dividing cells such as cancerous cells. The synthesis and characterization of this compound have been documented in various scientific publications, highlighting its potential applications in oncology .
The synthesis of 2'-cyano-2'-deoxyarabinofuranosylcytosine involves several key steps:
Technical parameters such as temperature, reaction time, and pH are optimized to enhance yield and purity during these steps. Kinetic studies have shown that certain conditions favor the stability of the compound during synthesis .
The molecular structure of 2'-cyano-2'-deoxyarabinofuranosylcytosine can be described as follows:
The stereochemistry around the sugar ring contributes to its biological activity, influencing how it interacts with enzymes involved in DNA metabolism .
2'-Cyano-2'-deoxyarabinofuranosylcytosine participates in several important chemical reactions:
These reactions are significant as they influence the pharmacokinetics and pharmacodynamics of the compound when administered in vivo .
The mechanism of action of 2'-cyano-2'-deoxyarabinofuranosylcytosine primarily involves its incorporation into DNA during replication. Once incorporated:
Studies have shown that this compound exhibits potent growth inhibitory effects against various human tumor cell lines both in vitro and in vivo, making it a promising candidate for further development as an anticancer drug .
The physical and chemical properties of 2'-cyano-2'-deoxyarabinofuranosylcytosine include:
These properties are critical for understanding how the compound behaves in biological systems and its potential effectiveness as a therapeutic agent .
The primary application of 2'-cyano-2'-deoxyarabinofuranosylcytosine lies in cancer therapy:
2'-Cyano-2'-deoxyarabinofuranosylcytosine (CNDAC) is a synthetic nucleoside analogue with the molecular formula C₁₀H₁₃ClN₄O₄ and a molecular weight of 288.69 g/mol [4] [6]. Its systematic IUPAC name is (2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-carbonitrile hydrochloride, reflecting the critical substitutions at the 2'-position: a cyano (-CN) group replaces the native hydroxyl (-OH) in the arabinofuranosyl ring [4] [6]. This modification distinguishes it structurally and mechanistically from cytarabine (ara-C). The compound is typically utilized as a hydrochloride salt (CAS No. 134665-72-8) and is soluble in dimethyl sulfoxide (DMSO) at 125 mg/mL [4] [6].
Table 1: Nomenclature and Chemical Identifiers
Property | Value |
---|---|
Systematic Name | (2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-carbonitrile hydrochloride |
Synonyms | CNDAC HCl, TAS-109, DFP-10917 Hydrochloride |
CAS Registry Number | 134665-72-8 |
Molecular Formula | C₁₀H₁₃ClN₄O₄ |
Molecular Weight | 288.69 g/mol |
PubChem CID | 3035200 |
CNDAC emerged in the early 1990s as part of efforts to overcome limitations of existing nucleoside analogues. Initial studies demonstrated its potent antitumor activity against murine P388 leukemia, significantly extending survival in treated mice (20 mg/kg/day, intraperitoneal) [2] [4]. A pivotal 1992 comparative study revealed CNDAC's broader efficacy spectrum relative to ara-C: it exhibited superior activity in 10/23 human tumors, including lung, gastric, and osteosarcoma models, while maintaining efficacy in ara-C-resistant fibrosarcoma (HT-1080) xenografts [2]. This unique profile spurred its classification as a "novel nucleoside with broad antitumor spectrum" [4]. Preclinical evaluations confirmed its activity against acute myeloid leukemia (AML) cells, positioning it for clinical translation [2] [4].
Table 2: Comparative Antitumor Activity of CNDAC vs. Cytarabine (ara-C) in Human Tumors
Tumor Response Category | Number of Tumors | Tumor Types |
---|---|---|
More effective than ara-C | 10 | Lung (2), Stomach (4), Osteosarcoma (4) |
Equally effective | 2 | Lung (1), Fibrosarcoma (1) |
Less effective than ara-C | 11 | Lung (4), Osteosarcoma (4), Bladder, Renal, Epidermoid |
Unlike conventional antimetabolites, CNDAC’s 2'-cyano modification enables a two-step mechanism culminating in lethal DNA breaks:
CNDAC induces S-phase delay followed by G₂/M arrest, contrasting with ara-C’s primary S-phase blockade [3]. This arrest is triggered by DNA damage sensors responding to strand breaks. Repair pathways critically modulate CNDAC’s efficacy:
CNDAC is the active metabolite of sapacitabine, an orally bioavailable prodrug in clinical trials for AML and myelodysplastic syndromes [4] [6]. Resistance studies reveal that deficient phosphorylation by deoxycytidine kinase (dCK) is a primary resistance mechanism. HT-1080 fibrosarcoma cells selected for CNDAC resistance showed 560-fold reduced sensitivity, attributed to dCK mutations and aberrant mRNA splicing, limiting CNDAC triphosphate formation and DNA incorporation [9].
Table 3: Molecular Mechanisms of CNDAC Resistance
Resistance Factor | Molecular Alteration | Functional Consequence |
---|---|---|
Deoxycytidine Kinase (dCK) | Exon-skipping mutation; ↓ mRNA expression | ↓ Phosphorylation of CNDAC; ↓ DNA incorporation |
DNA Repair Machinery | Overexpression of TC-NER components (e.g., XPF) | Enhanced repair of DNA strand breaks |
CNDAC’s mechanism has inspired next-generation nucleoside analogues aiming to exploit DNA repair vulnerabilities. Its efficacy in ara-C-resistant models underscores the importance of structural innovations at the sugar moiety to overcome cross-resistance [2] [9]. Ongoing research explores combinations with DNA repair inhibitors (e.g., ERCC1/XPF suppressors) to potentiate its activity in solid tumors [5].
Table 4: Compound Nomenclature Summary
Synonym | Identifier Type |
---|---|
2'-Cyano-2'-deoxyarabinofuranosylcytosine | Systematic Name |
CNDAC | Abbreviation |
TAS-109 | Development Code |
DFP-10917 | Development Code |
134665-72-8 | CAS Registry Number |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7